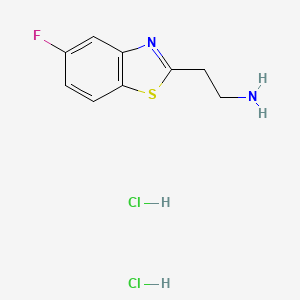

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

Description

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is a fluorinated benzothiazole derivative with a primary amine group attached via an ethyl linker. The compound’s structure combines a benzothiazole core (a bicyclic aromatic system containing sulfur and nitrogen) with a 5-fluoro substituent, enhancing its electronic and steric properties. The dihydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFHERHNXJWRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-aminobenzothiazole with ethylene diamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound is being investigated for its potential as a pharmacophore in drug development. Research indicates that derivatives of benzothiazole exhibit antimicrobial and anticancer activities. Studies have shown that 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride interacts with specific molecular targets, enhancing its efficacy against various pathogens and cancer cell lines .

Mechanism of Action

The mechanism involves the compound's interaction with enzymes or receptors, where the fluorine atom enhances binding affinity. This property allows it to modulate biochemical pathways effectively, making it a candidate for further drug development.

Materials Science

Synthesis of Advanced Materials

Due to its electronic properties, 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is utilized in synthesizing advanced materials such as polymers and dyes. The compound's unique structure allows for the modification of material properties, which can lead to innovations in electronic devices and coatings .

Biological Studies

Probe in Enzyme Interactions

In biological research, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to selectively bind to biological targets makes it valuable for understanding complex biological systems and disease mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer drug development | Enhanced binding affinity; modulation of pathways |

| Materials Science | Synthesis of polymers and dyes | Improved electronic properties; innovative applications |

| Biological Studies | Probe for enzyme interactions | Insight into biological mechanisms |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride and its analogs:

Key Comparative Insights

Substituent Effects: The 5-fluoro group in the target compound reduces metabolic degradation compared to 5-chloro analogs, as fluorine’s electronegativity and small size favor stronger hydrogen bonding and resistance to oxidative enzymes.

Heterocycle Variations: Benzothiazole (S and N in the ring) vs. Benzodiazoles, with additional nitrogen, may exhibit stronger hydrogen-bonding capacity .

Salt Form and Solubility: Dihydrochloride salts (as in the target compound) generally offer higher aqueous solubility than monohydrochloride or free-base forms, critical for in vitro assays.

Pharmacological Implications :

- Fluorinated benzothiazoles are often prioritized in drug discovery for their balanced lipophilicity and metabolic stability. For example, analogs like 2-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine have shown promise as serotonin receptor ligands.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis follows established routes for benzothiazole derivatives, including cyclization of thioureas and subsequent amine functionalization. However, fluorination at the 5-position requires specialized reagents (e.g., Selectfluor®), increasing production costs .

- Biological Data Gaps: While structural analogs are well-studied, specific data on the target compound’s pharmacokinetics or toxicity remain sparse.

Biological Activity

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is a benzothiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom in its structure enhances its lipophilicity, potentially improving its pharmacological efficacy and binding affinity to biological targets. This article reviews the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is , with a molecular weight of 269.17 g/mol. Its unique structure is characterized by a benzothiazole moiety substituted with a fluorine atom and an ethylamine group, which contributes to its biological activity.

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine exhibit significant activity against various microbial strains. For instance, research involving similar benzothiazole compounds demonstrated effective inhibition of Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus using broth microdilution methods .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways. Molecular docking studies indicate that 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine can effectively bind to these enzymes, suggesting a mechanism for its anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit significant antitumor activity. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine | Chlorine instead of Fluorine | Antimicrobial |

| 2-(6-Methylbenzothiazol-2-yl)ethan-1-amines | Methyl substitution | Anticancer |

| 2-(4-Nitrobenzothiazol-2-yl)ethanamines | Nitro group | Anti-inflammatory |

The structural differences among these compounds significantly influence their biological activity profiles. The fluorinated structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine enhances its bioavailability compared to non-fluorinated analogs.

Case Studies

A notable case study involved the evaluation of newly synthesized benzothiazole derivatives for their anticancer properties. The study utilized both 2D and 3D cell culture methods to assess the cytotoxicity against various cancer cell lines. Results indicated that compounds related to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine showed higher activity in 2D assays compared to 3D assays, highlighting the importance of cellular context in drug efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride?

- Answer : The synthesis typically involves condensation reactions between 5-fluoro-1,3-benzothiazol-2-amine derivatives and appropriate acylating or alkylating agents. For example:

- Method A : React 5-fluoro-1,3-benzothiazol-2-amine with chloroacetyl chloride in pyridine under stirring at room temperature. Purify via recrystallization from methanol .

- Method B : Use triethylamine as a base in dioxane to facilitate coupling with chloroacetyl chloride, followed by filtration and recrystallization from ethanol-DMF mixtures .

- Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry, and employ chromatographic purification for higher yields.

Q. How is the structural integrity of this compound validated?

- Answer : A combination of analytical techniques is employed:

- X-ray Crystallography : Reveals molecular geometry, hydrogen bonding (e.g., N–H⋯N and C–H⋯F interactions), and crystal packing stabilized by centrosymmetric dimers .

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions, while FT-IR validates functional groups (e.g., amine and thiazole moieties).

- Elemental Analysis : Ensures purity and matches calculated molecular formulas.

Q. What preliminary biological assays are used to evaluate its activity?

- Answer : Common assays include:

- Enzyme Inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic organisms, using spectrophotometric methods .

- Antimicrobial Screening : Disc diffusion or microdilution assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Answer : Key variables to optimize:

- Temperature : Controlled reflux (e.g., 90°C in acetic acid for 3–5 hours) improves reaction kinetics .

- Catalysts : Triethylamine enhances nucleophilicity in coupling reactions .

- Purification : Sequential washing (e.g., NaHCO₃ solution, water) and recrystallization from polar solvents (methanol, DMF) remove impurities .

- Data-Driven Approach : Use Design of Experiments (DoE) to test variables like molar ratios and solvent systems.

Q. How do structural modifications (e.g., fluorine substitution) impact bioactivity?

- Answer : Fluorine at the 5-position enhances electron-withdrawing effects, improving binding to target enzymes like PFOR. Comparative studies show:

- Electron-Deficient Thiazole Rings : Increase stability of amide anions, critical for enzyme inhibition .

- Hydrogen Bonding : Non-classical interactions (e.g., C–H⋯F) in crystal packing may correlate with solubility and bioavailability .

Q. How to resolve contradictions in reported biological efficacy across studies?

- Answer : Discrepancies may arise from:

- Assay Conditions : Variations in pH, temperature, or microbial strains. Standardize protocols using CLSI guidelines.

- Structural Analogues : Compare substituent effects (e.g., chloro vs. fluoro derivatives) using SAR (Structure-Activity Relationship) models .

- Dosage Forms : Dihydrochloride salts vs. free bases may alter solubility and activity.

Methodological Challenges

Q. What advanced techniques characterize intermolecular interactions in the crystal lattice?

- Answer :

- Single-Crystal XRD : Identifies classical (N–H⋯N) and non-classical (C–H⋯F/O) hydrogen bonds, with symmetry operations (e.g., centrosymmetric dimers) .

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯F = 15%, H⋯O = 10%) to packing efficiency.

Q. How to design experiments assessing environmental fate or toxicity?

- Answer : Reference frameworks like Project INCHEMBIOL :

- Physicochemical Properties : Measure logP, pKa, and hydrolysis rates.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests.

- Degradation Pathways : Employ LC-MS/MS to identify metabolites under UV/biological treatment.

Notes

- Advanced Techniques : Prioritized peer-reviewed methodologies from crystallography and biochemistry literature.

- Contradiction Resolution : Emphasized standardization and comparative SAR analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.